Dibenzepina

Descripción general

Descripción

Dibenzepin is a tricyclic antidepressant primarily used in the treatment of major depressive disorder. It is known for its efficacy in alleviating symptoms of depression with fewer side effects compared to other tricyclic antidepressants. Dibenzepin is marketed under various trade names, including Noveril, Anslopax, Deprex, Ecatril, Neodit, and Victoril .

Aplicaciones Científicas De Investigación

Dibenzepin has a wide range of scientific research applications, including:

Chemistry: Dibenzepin and its derivatives are used as model compounds in the study of tricyclic antidepressants and their chemical properties.

Biology: Research on dibenzepin’s interaction with biological systems helps in understanding its pharmacokinetics and pharmacodynamics.

Industry: Dibenzepin is used in the pharmaceutical industry for the development of new antidepressant drugs and related compounds

Mecanismo De Acción

Target of Action

Dibenzepin, a tricyclic antidepressant, primarily targets the norepinephrine transporter and histamine H1 receptors in the brain . The norepinephrine transporter is responsible for the reuptake of norepinephrine into presynaptic nerve terminals, and histamine H1 receptors play a crucial role in the regulation of various physiological functions.

Mode of Action

Dibenzepin acts as a selective norepinephrine reuptake inhibitor (NRI) , similar to imipramine . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. Dibenzepin also binds strongly to histamine H1 receptors, exhibiting potent antihistamine effects .

Pharmacokinetics

Dibenzepin has a bioavailability of 25% and is 80% protein-bound . It is metabolized in the liver and has an elimination half-life of approximately 5 hours . The compound is excreted in urine (80%) and feces (20%) .

Result of Action

The molecular and cellular effects of Dibenzepin’s action primarily involve enhanced noradrenergic neurotransmission and antihistamine effects. These actions contribute to its efficacy in the treatment of major depressive disorder .

Análisis Bioquímico

Biochemical Properties

The pharmacological profile of Dibenzepin corresponds widely to its biochemical properties: histamine antagonism, tetrabenazine antagonism, potentiation of various noradrenergic effects, and anticholinergic effects . Dibenzepin acts as a selective norepinephrine reuptake inhibitor (NRI), with similar potency to that of imipramine . It is also a potent antihistamine .

Cellular Effects

Dibenzepin’s cellular effects are primarily related to its role as a norepinephrine reuptake inhibitor. By inhibiting the reuptake of norepinephrine, Dibenzepin increases the concentration of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling . This can influence various cellular processes, including cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, Dibenzepin exerts its effects by binding to the norepinephrine transporter, inhibiting the reuptake of norepinephrine . This leads to an increase in the extracellular concentrations of norepinephrine, enhancing noradrenergic neurotransmission .

Temporal Effects in Laboratory Settings

Like other TCAs, Dibenzepin is likely to have a delayed onset of action, with therapeutic effects typically emerging after several weeks of treatment .

Dosage Effects in Animal Models

Like other TCAs, Dibenzepin is likely to exhibit a dose-dependent increase in therapeutic effects, with higher doses potentially leading to adverse effects such as sedation and cardiotoxicity .

Metabolic Pathways

Dibenzepin is metabolized in the liver, with a bioavailability of 25% .

Transport and Distribution

Dibenzepin is likely to be distributed throughout the body following oral administration, with a protein binding of 80%

Subcellular Localization

Given its lipophilic nature, it is likely to be able to cross cell membranes and may localize to various subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dibenzepin can be synthesized through a multi-step process involving the formation of the dibenzo[b,e][1,4]diazepine core. One common method involves the N-arylation of appropriate indoles followed by acid-catalyzed rearrangement.

Industrial Production Methods

Industrial production of dibenzepin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced catalytic systems and controlled reaction environments to minimize impurities and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Dibenzepin undergoes several types of chemical reactions, including:

Oxidation: Dibenzepin can be oxidized to form various metabolites, which are often studied for their pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on the dibenzepin molecule, potentially altering its pharmacological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various halogenated derivatives and oxidized metabolites, which are studied for their potential therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds

Imipramine: Another tricyclic antidepressant with similar efficacy but more side effects.

Clomipramine: Known for its effectiveness in treating obsessive-compulsive disorder but with a higher risk of side effects.

Amitriptyline: Widely used for depression and chronic pain but associated with significant anticholinergic side effects.

Uniqueness of Dibenzepin

Dibenzepin stands out due to its selective norepinephrine reuptake inhibition and potent antihistamine activity, which result in fewer side effects compared to other tricyclic antidepressants. Its unique pharmacological profile makes it a valuable option for patients who do not respond well to other antidepressants .

Propiedades

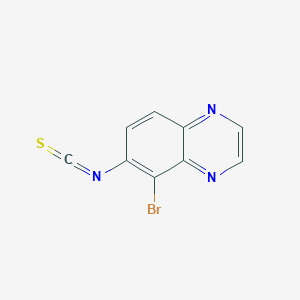

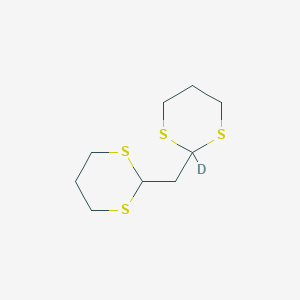

IUPAC Name |

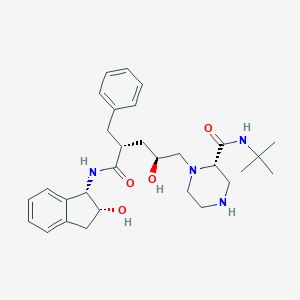

5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22/h4-11H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGGEKPRGVJKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022916 | |

| Record name | Dibenzepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-32-2 | |

| Record name | Dibenzepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzepin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510SJZ1Y6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dibenzepin?

A1: Dibenzepin primarily exerts its antidepressant effect by inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft. [, , , ] This leads to increased concentrations of these neurotransmitters in the brain, which is thought to contribute to its therapeutic benefits in depression.

Q2: Does dibenzepin affect other receptors or ion channels in the body?

A2: Yes, research suggests that dibenzepin can interact with other receptors and channels, including:

- Sodium channels: Studies on canine Purkinje fibers indicate that dibenzepin can inhibit fast sodium channels, suggesting a potential Class I antiarrhythmic action. []

- Muscarinic acetylcholine receptors: Tricyclic antidepressants like dibenzepin are known to possess anticholinergic properties, which could explain some of their side effects. []

Q3: How does the electrophysiological effect of dibenzepin differ in the presence of hypoxia?

A3: Research suggests that dibenzepin's inhibition of fast sodium channels is enhanced during hypoxia. This enhanced effect on sodium channels during low oxygen conditions might contribute to its ventricular defibrillation properties observed in animal studies. []

Q4: Dibenzepin has been shown to exhibit potential as an antifibrillatory agent. What mechanisms are thought to underlie this effect?

A4: While the exact mechanisms are not fully understood, several hypotheses have been proposed:

- Increased catecholamine availability: Dibenzepin may increase the availability of catecholamines like adrenaline during fibrillation. This, coupled with its effect on reducing intercellular resistance (possibly by increasing connexin expression), might improve conduction and disrupt the re-entrant circuits necessary to sustain fibrillation. []

- Sodium and calcium channel blockade: Dibenzepin's ability to inhibit both fast sodium channels and L-type calcium channels may contribute to its antiarrhythmic and antifibrillatory actions. [, ]

Q5: What is the molecular formula and weight of dibenzepin?

A5: The molecular formula of dibenzepin is C19H21NO, and its molecular weight is 279.38 g/mol. []

Q6: Is there information available regarding the spectroscopic data of dibenzepin?

A6: While the provided abstracts do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) are commonly employed to elucidate the structural features of compounds like dibenzepin. [, , ]

Q7: How stable is dibenzepin under various conditions?

A7: The stability of dibenzepin can be influenced by factors such as temperature, pH, and exposure to light. Formulation strategies may be employed to enhance its stability and shelf life. [, ]

Q8: What is the pharmacokinetic profile of dibenzepin?

A8: Dibenzepin is well absorbed after oral administration. It undergoes extensive metabolism in the liver, primarily via N-demethylation, and is excreted in the urine mainly as metabolites. [, ]

Q9: Are there any known drug interactions associated with dibenzepin?

A9: Yes, as a tricyclic antidepressant, dibenzepin can interact with various medications, including:

- Monoamine oxidase inhibitors (MAOIs): Co-administration with MAOIs can lead to a potentially life-threatening serotonin syndrome. [, , ]

- Central nervous system depressants: Concomitant use with alcohol or other CNS depressants can enhance their sedative effects. []

- Anticholinergic drugs: Dibenzepin’s anticholinergic properties may be additive with other anticholinergic medications, potentially leading to increased side effects. [, ]

Q10: Does dibenzepin exhibit linear pharmacokinetics?

A10: Research suggests that dibenzepin might not exhibit linear pharmacokinetics. Monitoring plasma concentrations could be valuable to optimize therapy and minimize the risk of adverse effects. []

Q11: What is the clinical efficacy of dibenzepin in treating depression?

A11: Clinical trials have shown that dibenzepin is effective in treating various forms of depression, including endogenous depression. [, , , , , , , , ] Some studies suggest it might be particularly beneficial for depression associated with anxiety and psychosomatic symptoms. [, ]

Q12: Is there a risk of developing tolerance or dependence with dibenzepin?

A14: While dibenzepin is not considered addictive, abrupt discontinuation after prolonged use can lead to withdrawal symptoms. It is crucial to taper the dose gradually under medical supervision. []

Q13: What are the potential consequences of dibenzepin overdose?

A15: Overdose with dibenzepin can be life-threatening. Cardiovascular complications like arrhythmias, hypotension, and pulmonary edema are significant concerns. [, , , ] Seizures and coma are also possible.

Q14: How does the fatal toxicity of dibenzepin compare to other antidepressants?

A16: Studies indicate that older tricyclic antidepressants like dibenzepin might have a higher fatal toxicity index compared to newer antidepressants. []

Q15: Have any specific drug delivery systems been explored for dibenzepin?

A17: While the provided research doesn't detail specific drug delivery systems, various strategies like sustained-release formulations or targeted delivery approaches could potentially optimize dibenzepin's therapeutic profile. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)](/img/structure/B26216.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)

![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)